Acetyl chloride,(3-isoxazolyloxy)-
Description
Contextualization within Acyl Halide Chemistry
Acyl chlorides are a well-established class of organic compounds characterized by the -COCl functional group. researchgate.net Their high reactivity makes them crucial intermediates in a wide array of chemical transformations. acs.org
The first synthesis of an acyl chloride, specifically acetyl chloride, was reported in 1852 by the French chemist Charles Gerhardt. nih.gov His method involved the reaction of potassium acetate (B1210297) with phosphoryl chloride. nih.gov Since their discovery, acyl chlorides have become indispensable reagents in organic synthesis. They are typically prepared from the corresponding carboxylic acids using various chlorinating agents. chemguide.co.ukchemguide.co.uk Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. chemguide.co.ukchemguide.co.uk The industrial production of acetyl chloride often involves the reaction of acetic anhydride (B1165640) with hydrogen chloride or the carbonylation of methyl chloride. nih.govontosight.ai The reactivity of acyl chlorides allows for the efficient formation of esters, amides, and other carboxylic acid derivatives, often under mild conditions. acs.org
The acyl chloride functional group consists of a carbonyl group (C=O) bonded to a chlorine atom. researchgate.net The carbon atom of the carbonyl group is sp² hybridized and possesses a significant partial positive charge due to the electron-withdrawing effects of both the oxygen and chlorine atoms. nih.gov This high electrophilicity is the primary reason for the exceptional reactivity of acyl chlorides towards nucleophiles. nih.gov
The bond lengths and angles within the acyl chloride group are well-defined. For instance, in acetyl chloride, the C=O bond length is approximately 1.19 Å, and the C-Cl bond length is about 1.79 Å. The O=C-Cl bond angle is roughly 120.3°. Infrared spectroscopy is a key technique for identifying acyl chlorides, which exhibit a characteristic strong C=O stretching absorption band at a relatively high frequency, typically in the range of 1775–1810 cm⁻¹. researchgate.net
Table 1: Comparison of Carbonyl Stretching Frequencies
| Carbonyl Compound | General Structure | C=O Stretching Frequency (cm⁻¹) |
| Acyl Chloride | R-COCl | 1775 - 1810 |
| Acid Anhydride | R-CO-O-CO-R' | 1800-1850 and 1740-1790 |
| Ester | R-COOR' | 1735 - 1750 |
| Carboxylic Acid | R-COOH | 1700 - 1725 |
| Amide | R-CONH₂ | 1630 - 1695 |
This table provides typical ranges for the carbonyl stretching frequency in various functional groups.
Significance of Isoxazole (B147169) Ring Systems in Organic Chemistry
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. daneshyari.com This structural motif is found in numerous natural products and synthetic compounds with significant biological activity. nih.govbohrium.com
The synthesis of isoxazole rings can be achieved through various methods, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene being a cornerstone approach. nih.govresearchgate.net The first synthesis of the parent isoxazole was accomplished by Claisen in 1903. nih.gov Modern synthetic strategies offer a high degree of control over the substitution pattern of the isoxazole ring. organic-chemistry.org Functionalization of the pre-formed isoxazole ring can be more challenging due to the electronic nature of the heterocycle. organic-chemistry.org However, methods for direct C-H functionalization and transformations of substituents have been developed, expanding the chemical space accessible from isoxazole building blocks. researchgate.net
Overview of Research Trajectories and Potential Applications of (3-Isoxazolyloxy)acetyl Chloride
While specific research on (3-isoxazolyloxy)acetyl chloride is not extensively documented in publicly available literature, its potential applications can be inferred from the reactivity of its constituent functional groups. The compound serves as a valuable intermediate for introducing the (3-isoxazolyloxy)acetyl group into various molecular scaffolds.
The synthesis of (3-Isoxazolyloxy)acetyl chloride would logically proceed from its corresponding carboxylic acid, 2-(isoxazol-3-yloxy)acetic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, typically achieved using reagents like thionyl chloride or oxalyl chloride. chemguide.co.uklibretexts.orglibretexts.org
The primary application of (3-isoxazolyloxy)acetyl chloride would be in acylation reactions. It can react with a wide range of nucleophiles, including alcohols, phenols, amines, and carbanions, to form the corresponding esters, amides, and ketones. This reactivity allows for the incorporation of the isoxazole-containing side chain into larger, more complex molecules. Given the prevalence of the isoxazole core in medicinal chemistry, (3-isoxazolyloxy)acetyl chloride is a promising building block for the synthesis of novel drug candidates with potential activities as anticancer, anti-inflammatory, or antimicrobial agents. bohrium.comontosight.ai
Table 2: Potential Reactions of (3-Isoxazolyloxy)acetyl Chloride
| Reactant | Product Type |
| Alcohol (R'-OH) | Ester |
| Amine (R'-NH₂) | Amide |
| Water (H₂O) | Carboxylic Acid |
| Carboxylic Acid Salt (R'-COO⁻) | Acid Anhydride |
| Organometallic Reagent (e.g., Grignard) | Ketone/Tertiary Alcohol |
This table outlines the expected product types from the reaction of (3-Isoxazolyloxy)acetyl chloride with various nucleophiles.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H4ClNO3 |
|---|---|
Molecular Weight |
161.54 g/mol |
IUPAC Name |
2-(1,2-oxazol-3-yloxy)acetyl chloride |
InChI |
InChI=1S/C5H4ClNO3/c6-4(8)3-9-5-1-2-10-7-5/h1-2H,3H2 |
InChI Key |
LFMNCOJTTOSGQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1OCC(=O)Cl |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of 3 Isoxazolyloxy Acetyl Chloride
Precursor Synthesis and Elaboration Strategies for the (3-Isoxazolyloxy) Carboxylic Acid
The foundational step in synthesizing (3-isoxazolyloxy)acetyl chloride is the preparation of the corresponding carboxylic acid. This typically involves the synthesis of a 3-hydroxyisoxazole derivative, which is then coupled with an acetyl moiety.
Synthesis of 3-Hydroxyisoxazole Derivatives
A common and efficient method for synthesizing 3-hydroxyisoxazoles involves the cyclization of β-ketoesters with hydroxylamine (B1172632). tandfonline.comresearchgate.net This reaction's success is highly dependent on careful control of pH and temperature to favor the formation of the desired 3-hydroxyisoxazole over the isomeric 5-isoxazolone. researchgate.net One strategy involves the reaction of sodium salts of β-ketoesters with hydroxylamine at low temperatures, followed by quenching with a strong mineral acid. tandfonline.comresearchgate.net
Alternative starting materials for the synthesis of 3-hydroxyisoxazoles include dimethyl fumarate, which can be brominated under photoflow conditions and subsequently condensed with hydroxyurea (B1673989) to produce methyl 3-hydroxy-5-isoxazolecarboxylate. acs.orgacs.org Another approach utilizes the reaction of dimethyl acetylenedicarboxylate (B1228247) with hydroxylamine. nih.gov
The versatility of the isoxazole (B147169) ring allows for the introduction of various substituents. For instance, 3,5-disubstituted isoxazoles can be synthesized through a one-pot copper(I)-catalyzed reaction of in situ generated nitrile oxides and terminal acetylenes. nih.gov
Table 1: Selected Synthetic Routes to 3-Hydroxyisoxazole Derivatives
| Starting Material(s) | Key Reagents/Conditions | Product | Reference(s) |
| β-Ketoesters and Hydroxylamine | Low temperature, controlled pH, acid quench | 3-Hydroxyisoxazoles | tandfonline.comresearchgate.net |
| Dimethyl Fumarate | Photoflow bromination, Hydroxyurea | Methyl 3-hydroxy-5-isoxazolecarboxylate | acs.orgacs.org |
| Dimethyl Acetylenedicarboxylate and Hydroxylamine | - | 3-Hydroxyisoxazole-5-carboxylic acid | nih.gov |
| Nitrile Oxides and Terminal Acetylenes | Copper(I) catalyst | 3,5-Disubstituted isoxazoles | nih.gov |
Coupling Strategies for the Acetyl Moiety
Once the 3-hydroxyisoxazole core is synthesized, the next step is the introduction of the acetyl group to form the (3-isoxazolyloxy) carboxylic acid. This is typically achieved through an O-alkylation reaction. For example, the 3-hydroxyisoxazole can be treated with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base like potassium carbonate to yield the corresponding ethyl (3-isoxazolyloxy)acetate. Subsequent hydrolysis of the ester under basic conditions, followed by acidification, affords the desired (3-isoxazolyloxy) carboxylic acid.
In some instances, the acetyl group can be introduced through more complex, multi-step sequences. For example, a methyl ketone can be converted to a racemic secondary alcohol via reduction with sodium borohydride. nih.gov
Acyl Chloride Formation Protocols from Carboxylic Acid Precursors
The final step in the synthesis is the conversion of the (3-isoxazolyloxy) carboxylic acid to (3-isoxazolyloxy)acetyl chloride. This transformation is a standard procedure in organic synthesis, with several reliable methods available.
Utilization of Chlorinating Reagents (e.g., Thionyl Chloride, Oxalyl Chloride, Phosphorus Chlorides)
The most common reagents for converting carboxylic acids to acyl chlorides are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). pearson.commasterorganicchemistry.comchemguide.co.ukwikipedia.orglibretexts.org
Thionyl Chloride (SOCl₂): This is a widely used reagent due to its affordability and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. masterorganicchemistry.comchemguide.co.uk The reaction can be performed neat or in a solvent. commonorganicchemistry.com
Oxalyl Chloride ((COCl)₂): Often considered a milder and more selective reagent than thionyl chloride, oxalyl chloride is also effective for this conversion. researchgate.netwikipedia.org The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.org
Phosphorus Chlorides (PCl₃ and PCl₅): Both PCl₃ and PCl₅ are effective chlorinating agents. PCl₅ reacts with carboxylic acids to produce the acyl chloride and phosphorus oxychloride (POCl₃), while PCl₃ yields the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uklibretexts.org
Table 2: Common Chlorinating Agents for Carboxylic Acid to Acyl Chloride Conversion
| Reagent | Formula | Byproducts | Key Features | Reference(s) |
| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Widely used, affordable, easy workup | masterorganicchemistry.comchemguide.co.uk |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) | Milder, more selective, often requires a catalyst (DMF) | wikipedia.orgresearchgate.netwikipedia.org |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Effective, solid reagent | chemguide.co.uklibretexts.org |
| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Liquid reagent | chemguide.co.uklibretexts.org |
Reaction Conditions and Parameter Optimization for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the acyl chloride. Since acyl chlorides are highly reactive and sensitive to moisture, all reactions must be conducted under anhydrous conditions using dry solvents and glassware. researchgate.net
The choice of solvent can influence the reaction. Common solvents include dichloromethane (B109758) (DCM), toluene, and acetonitrile (B52724). researchgate.netresearchgate.net The reaction temperature is another critical parameter. While some reactions proceed at room temperature, others may require heating (reflux) to go to completion. commonorganicchemistry.comresearchgate.net
It is often advisable to use the crude acyl chloride directly in the next synthetic step without isolation to avoid decomposition. researchgate.net If purification is necessary, distillation under reduced pressure can be employed for volatile acyl chlorides. researchgate.net The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC), although the reactivity of the acyl chloride can sometimes lead to hydrolysis on the silica (B1680970) plate. researchgate.net
Chemo- and Regioselective Synthetic Approaches
The synthesis of specifically substituted isoxazoles often requires chemo- and regioselective methods to control the placement of functional groups on the heterocyclic ring. nih.govrsc.org
A widely employed strategy for achieving regioselectivity in isoxazole synthesis is the 1,3-dipolar cycloaddition reaction. researchgate.net The regiochemical outcome of this reaction between a nitrile oxide and an alkyne or alkene is influenced by the electronic properties of the substituents on both reactants. researchgate.net
For instance, copper-catalyzed cycloaddition reactions have been developed for the regioselective synthesis of 3,5-disubstituted isoxazoles from alkynes. nih.gov Similarly, vinylphosphonates bearing a leaving group can be used to control the regioselectivity of their reaction with halogenoximes, leading to either 3,5- or 3,4-disubstituted isoxazoles. rsc.org Microwave-assisted synthesis has also been explored as a tool to achieve regioselectivity in the formation of isoxazole derivatives. researchgate.net
In the context of preparing the (3-isoxazolyloxy)acetyl chloride precursor, regioselective synthesis is key to ensuring the correct connectivity of the isoxazole ring and its substituents, which ultimately dictates the final structure of the target molecule.
Green Chemistry Principles in the Synthesis of (3-Isoxazolyloxy)acetyl Chloride
The application of green chemistry principles to the synthesis of (3-isoxazolyloxy)acetyl chloride is paramount for developing environmentally benign and economically viable processes. This involves a holistic approach, from the selection of starting materials to the final purification of the product, aiming to minimize waste, reduce energy consumption, and avoid the use of hazardous substances. The synthesis of the precursor, (3-isoxazolyloxy)acetic acid, and its subsequent conversion to the acetyl chloride derivative, both offer opportunities for the integration of these principles.
The choice of solvent plays a crucial role in the environmental impact of a chemical process. Traditional syntheses often rely on volatile and toxic organic solvents. In the context of isoxazole synthesis, which forms the core of the target molecule, greener alternatives are being actively explored. mdpi.com Research has demonstrated the feasibility of synthesizing isoxazole derivatives in environmentally benign media such as water and deep eutectic solvents (DESs). mdpi.commdpi.com DESs, which are mixtures of hydrogen bond donors and acceptors, are particularly attractive due to their low toxicity, biodegradability, and recyclability. mdpi.comorgoreview.com For instance, the use of a choline (B1196258) chloride-urea deep eutectic solvent has been reported for the synthesis of 3,5-disubstituted isoxazoles, offering a greener alternative to hazardous organic solvents. mdpi.com
The conversion of (3-isoxazolyloxy)acetic acid to (3-isoxazolyloxy)acetyl chloride typically involves chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.comchemguide.co.uk These reagents, while effective, generate hazardous byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, or carbon monoxide (CO) and carbon dioxide (CO₂), respectively. chemguide.co.ukacs.org Minimizing these byproducts is a key aspect of green synthesis. One approach is to use these reagents in stoichiometric amounts and to employ scrubbing systems to capture the gaseous byproducts. Furthermore, the development of solid-supported chlorinating agents or alternative, less hazardous reagents is an active area of research.
A notable green approach involves the use of buffer solutions as a solvent system, which can facilitate easy product isolation through simple filtration, thereby avoiding the need for laborious and solvent-intensive column chromatography. rsc.org Another innovative technique is the electrochemical chlorination of aminophenol derivatives using dichloromethane (DCM) as both the solvent and the chlorine source, which minimizes the use of external chlorinating agents. beilstein-journals.org
The following table summarizes the comparison between traditional and green solvents for the synthesis of isoxazole precursors.
| Feature | Traditional Solvents (e.g., Toluene, Dichloromethane) | Green Solvents (e.g., Water, Deep Eutectic Solvents) |
| Toxicity | Often high, posing risks to human health and the environment. | Generally low to non-toxic. mdpi.comorgoreview.com |
| Volatility | High, leading to air pollution and exposure risks. | Low, reducing air emissions and handling hazards. mdpi.comorgoreview.com |
| Recyclability | Can be difficult and energy-intensive. | Often easier to recycle and reuse. mdpi.commdpi.com |
| Biodegradability | Poor, leading to long-term environmental persistence. | Often readily biodegradable. mdpi.comorgoreview.com |
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste generation. In the synthesis of isoxazole derivatives, a variety of catalysts have been developed to promote sustainable production. Metal-free catalytic systems are particularly desirable to avoid contamination of the final product with toxic metal residues. For example, amine-functionalized cellulose (B213188) has been used as a heterogeneous catalyst for the synthesis of isoxazol-5-one derivatives in water, providing a recyclable and biodegradable catalytic system. mdpi.com Lewis acids, such as aluminum trichloride, have also been employed to promote the direct synthesis of isoxazole derivatives, avoiding the need for more toxic transition metals. organic-chemistry.org
For the conversion of the carboxylic acid to the acyl chloride, catalytic methods can significantly improve the efficiency and reduce the environmental impact of the reaction. The use of a catalytic amount of a tertiary amine base, such as pyridine (B92270) or triethylamine, is common in reactions with thionyl chloride or oxalyl chloride to neutralize the generated HCl. youtube.com More advanced catalytic systems, such as the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base, have been shown to rapidly convert carboxylic acids to their corresponding acid chlorides under mild conditions. rasayanjournal.co.in
The development of solid acid catalysts, such as phenylsulfonic acid functionalized reduced graphene oxide, for the synthesis of carboxylic acids (the precursors to acyl chlorides) represents another green approach, offering high efficiency and reusability. rsc.org
The table below highlights different catalytic approaches for the synthesis of isoxazole precursors and their conversion to acyl chlorides.
| Reaction Step | Catalyst Type | Advantages |
| Isoxazole Ring Formation | Amine-functionalized cellulose | Biodegradable, recyclable, operates in water. mdpi.com |
| Lewis Acids (e.g., AlCl₃) | Avoids toxic transition metals. organic-chemistry.org | |
| Metal-free (e.g., DABCO) | Avoids metal contamination. google.com | |
| Carboxylic Acid to Acyl Chloride | Tertiary Amines (e.g., Pyridine) | Neutralizes acidic byproducts. youtube.com |
| 3,3-Dichlorocyclopropenes/Tertiary Amine | High efficiency under mild conditions. rasayanjournal.co.in | |
| Solid Acid Catalysts (for precursor synthesis) | Reusable, high efficiency. rsc.org |
Scale-Up Considerations for Preparative Synthesis
The transition from a laboratory-scale synthesis to a larger, preparative or industrial-scale production of (3-isoxazolyloxy)acetyl chloride presents a unique set of challenges and considerations. A scalable process must be not only high-yielding but also safe, cost-effective, and environmentally sustainable.
One of the primary considerations in scaling up the synthesis of the isoxazole precursor is the management of reaction conditions. Many laboratory-scale syntheses of isoxazoles utilize techniques like microwave irradiation to achieve rapid reactions and high yields. rsc.org While effective on a small scale, translating microwave-assisted synthesis to a large-scale continuous process can be challenging and may require specialized equipment. Conventional heating methods, while potentially slower, are often more readily scalable. rsc.org
The purification of the intermediate, (3-isoxazolyloxy)acetic acid, and the final product is another critical aspect of scale-up. Laboratory purifications often rely on column chromatography, which is impractical and expensive on an industrial scale. Therefore, developing a process that yields a product of high purity directly from the reaction or that can be purified by crystallization or distillation is highly desirable. For example, a process for the synthesis of amides from acid chlorides that allows for product isolation by simple filtration is a significant advantage for large-scale production. rsc.org
The choice of reagents for the conversion of the carboxylic acid to the acyl chloride is also a key factor in scale-up. While reagents like phosphorus trichloride (PCl₃) can be used, they often lead to the formation of phosphorous acid as a byproduct, which can complicate purification. google.com Thionyl chloride is often preferred as its byproducts are gaseous and can be more easily removed. chemguide.co.ukacs.org However, the safe handling and scrubbing of these corrosive gases are critical at an industrial scale. A process for preparing acetyl chloride by reacting acetic anhydride (B1165640) with hydrogen chloride, where the acetyl chloride is withdrawn as the reaction proceeds, has been shown to improve yield and could be a model for the synthesis of the target compound. nih.gov
The following table outlines key considerations for scaling up the synthesis of (3-isoxazolyloxy)acetyl chloride.
| Consideration | Laboratory Scale | Preparative/Industrial Scale |
| Reaction Conditions | Microwave irradiation often used for speed. rsc.org | Conventional heating often more practical and scalable. |
| Purification | Column chromatography is common. | Crystallization, distillation, or direct isolation preferred. rsc.org |
| Reagent Selection | Wider range of reagents may be used. | Cost, safety, and byproduct management are critical. acs.orggoogle.comnih.gov |
| Process Control | Manual control is typical. | Automated control for safety and consistency is essential. |
| Cost | Reagent cost may be a secondary concern. | Overall process economics are a primary driver. |
Reactivity Profiles and Mechanistic Investigations of 3 Isoxazolyloxy Acetyl Chloride
Nucleophilic Acylation Reactions
(3-Isoxazolyloxy)acetyl chloride is a reactive acylating agent, a characteristic it shares with other acyl chlorides. Its reactivity stems from the electrophilic nature of the carbonyl carbon, which is bonded to two electron-withdrawing groups: a chlorine atom and the isoxazolyloxy group. This electronic arrangement makes it a prime target for attack by various nucleophiles. The general mechanism for these reactions is a nucleophilic addition-elimination pathway. In this two-step process, the nucleophile first adds to the carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, a good leaving group, to yield the final acylated product.
Acylation of Alcohols and Phenols
The reaction between (3-isoxazolyloxy)acetyl chloride and alcohols or phenols provides a direct route to the corresponding ester derivatives. This transformation is a classic example of nucleophilic acyl substitution, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile. libretexts.orglibretexts.orgyoutube.comThe reaction is typically exothermic and produces hydrogen chloride gas as a byproduct. nih.gov With simple aliphatic alcohols, the reaction is often vigorous and can proceed readily at room temperature. libretexts.orgnih.govFor phenols, which are less nucleophilic than alcohols, the reaction may proceed more slowly. libretexts.orgTo increase the reaction rate, especially with less reactive or sterically hindered alcohols and phenols, a non-nucleophilic base such as pyridine (B92270) is often added. The base neutralizes the HCl generated, preventing side reactions and catalyzing the acylation. chemguide.co.ukAn alternative strategy, particularly for phenols, is to first deprotonate the phenol with a strong base like sodium hydroxide (B78521) to form the more reactive phenoxide ion, which then readily attacks the acyl chloride. libretexts.orggoogle.com While specific examples involving (3-isoxazolyloxy)acetyl chloride are not widely reported in scientific literature, its reactivity is expected to be analogous to other acyl chlorides.
Table 1: Representative Acylation of Alcohols and Phenols (Based on general acyl chloride reactivity, as specific data for (3-isoxazolyloxy)acetyl chloride is limited)
| Nucleophile | Reagents/Conditions | Expected Product |
|---|---|---|
| Ethanol | Room Temperature | Ethyl 2-(isoxazol-3-yloxy)acetate |
| Phenol | Pyridine, 0°C to Room Temp. | Phenyl 2-(isoxazol-3-yloxy)acetate |
| tert-Butanol | Triethylamine, CH₂Cl₂, Room Temp. | tert-Butyl 2-(isoxazol-3-yloxy)acetate |
Acylation of Amines and Amides (e.g., Schotten–Baumann Reaction)
The reaction of (3-isoxazolyloxy)acetyl chloride with primary and secondary amines is an efficient method for synthesizing N-substituted 2-(isoxazol-3-yloxy)acetamides. Amines are highly potent nucleophiles, and these reactions are generally fast and produce high yields. google.comlibretexts.org These acylations are frequently conducted under Schotten-Baumann conditions, which involve using a base to neutralize the hydrogen chloride formed during the reaction. libretexts.orgThis can be done in a two-phase system with an aqueous base like sodium hydroxide or in a single organic phase with a base such as pyridine. google.comlibretexts.orgThe base is crucial as it prevents the protonation of the unreacted amine, thereby maintaining its nucleophilicity and driving the reaction towards the product. libretexts.org Patent literature provides specific examples where (3-isoxazolyloxy)acetyl chloride is reacted with various substituted anilines in the presence of pyridine in a solvent like acetonitrile (B52724) to produce herbicidal compounds. libretexts.orgTable 2: Synthesis of N-substituted 2-(isoxazol-3-yloxy)acetamides (Data sourced from patent literature illustrating the reaction of 2-(isoxazol-3-yloxy)acetyl chloride with various amines)
| Amine Nucleophile | Solvent | Base | Product | Reference |
|---|---|---|---|---|
| N-ethyl-2,6-dimethylaniline | Acetonitrile | Pyridine | 2-(Isoxazol-3-yloxy)-N-(2,6-dimethylphenyl)-N-ethylacetamide | ZA876305B libretexts.org |
| N-isopropyl-2,6-dimethylaniline | Acetonitrile | Pyridine | N-(2,6-dimethylphenyl)-2-(isoxazol-3-yloxy)-N-isopropylacetamide | ZA876305B libretexts.org |
| Diethylamine | Dichloromethane (B109758) | Triethylamine | N,N-diethyl-2-(isoxazol-3-yloxy)acetamide | General Method |
| Aniline | Toluene/Water | Sodium Hydroxide | 2-(isoxazol-3-yloxy)-N-phenylacetamide | General Method |
The mechanism begins with the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. The resulting tetrahedral intermediate subsequently eliminates a chloride ion. Finally, a base removes the proton from the nitrogen to yield the neutral amide product.
Reactions with Carbon Nucleophiles (e.g., Enolates, Grignard Reagents)
Acyl chlorides readily react with carbon-based nucleophiles, such as Grignard reagents, to form new carbon-carbon bonds. When (3-isoxazolyloxy)acetyl chloride is treated with a Grignard reagent (R-MgX), the reaction typically yields a tertiary alcohol. youtube.comchemistrysteps.comThis occurs because the initial product of the reaction, a ketone, is also susceptible to attack by the highly reactive Grignard reagent. youtube.compressbooks.pubConsequently, two equivalents of the Grignard reagent are consumed to produce the final tertiary alcohol after an acidic workup.
To achieve the selective synthesis of a ketone, a less reactive organometallic reagent, such as a Gilman reagent (lithium dialkylcuprate, R₂CuLi), is required. Gilman reagents react efficiently with acyl chlorides to form ketones but are generally unreactive towards the ketone product, allowing for its isolation. pressbooks.pub Specific research detailing the reaction of (3-isoxazolyloxy)acetyl chloride with Grignard or Gilman reagents is not readily found in the surveyed literature. However, its reactivity is expected to follow these established patterns.
Electrophilic Aromatic Substitution Reactions (e.g., Friedel–Crafts Acylation)
The Friedel–Crafts acylation is a cornerstone of organic synthesis, used to attach an acyl group to an aromatic ring. chemguide.co.ukmasterorganicchemistry.comlibretexts.orgThis electrophilic aromatic substitution is typically carried out by treating an aromatic compound with an acyl chloride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). khanacademy.orgmdpi.com The reaction mechanism is initiated by the formation of a highly electrophilic acylium ion from the reaction of the acyl chloride with the Lewis acid. khanacademy.orgmdpi.comThe aromatic ring then attacks this acylium ion, leading to a resonance-stabilized carbocation intermediate (a sigma complex). Aromaticity is restored upon deprotonation, yielding the aryl ketone product. khanacademy.orgA significant advantage of this reaction is that the resulting ketone is less reactive than the starting material, which prevents further acylation of the product. chemguide.co.uknih.gov The Friedel-Crafts acylation of an aromatic compound like benzene (B151609) with (3-isoxazolyloxy)acetyl chloride would be expected to produce a 1-aryl-2-(isoxazol-3-yloxy)ethan-1-one. Standard conditions would involve a solvent such as dichloromethane or nitrobenzene (B124822) and potentially heat to drive the reaction to completion. masterorganicchemistry.comDespite the fundamental nature of this reaction, no specific examples utilizing (3-isoxazolyloxy)acetyl chloride have been documented in the reviewed scientific and patent literature.
Transition Metal-Catalyzed Transformations
Acyl chlorides are valuable electrophilic partners in a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds.
Cross-Coupling Reactions (e.g., Suzuki–Miyaura with Acyl Chlorides)
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide. google.comnsf.govWhen acyl chlorides are used as the electrophile, this reaction provides a direct pathway to unsymmetrical ketones. nih.govnsf.govresearchgate.net The catalytic cycle for this transformation generally proceeds through three main stages: oxidative addition of the acyl chloride to the Pd(0) catalyst, transmetalation of the organic group from the boron species to the palladium complex, and finally, reductive elimination of the ketone product, which also regenerates the active Pd(0) catalyst. google.comnsf.gov Successful Suzuki-Miyaura acylations often require anhydrous conditions and the use of specific palladium sources (like Pd(OAc)₂ or Pd(PPh₃)₄), ligands, and bases. nsf.govgoogle.comFor example, a common system involves a palladium catalyst with a phosphine (B1218219) ligand and a base like cesium carbonate in an anhydrous solvent such as toluene. nsf.govMore recently, solvent-free mechanochemical methods have also been developed for this type of coupling. researchgate.net The Suzuki-Miyaura coupling of (3-isoxazolyloxy)acetyl chloride with various arylboronic acids would represent an effective strategy for the synthesis of a range of 1-aryl-2-(isoxazol-3-yloxy)ethan-1-ones. However, a review of the available literature did not uncover any specific research findings or data on the use of (3-isoxazolyloxy)acetyl chloride in this type of cross-coupling reaction.
Carbonylation Reactions
The carbonylation of (3-isoxazolyloxy)acetyl chloride represents a potential route to the synthesis of valuable β-ketoesters and related carbonyl compounds. While specific studies on the carbonylation of this particular compound are not extensively documented in publicly available literature, the reactivity can be inferred from established palladium-catalyzed carbonylation reactions of related acyl chlorides and aryl halides. nih.govrsc.org
Palladium-catalyzed carbonylation reactions are a powerful tool for the formation of C-C bonds and the introduction of a carbonyl group. nih.gov In a typical reaction, an acyl chloride is reacted with a nucleophile, such as an alcohol or an amine, under a carbon monoxide atmosphere in the presence of a palladium catalyst and a ligand. The choice of ligand is crucial for the efficiency and selectivity of the reaction, with bulky phosphine ligands like Xantphos often employed to stabilize the palladium catalyst and promote the desired transformation. nih.gov
For (3-isoxazolyloxy)acetyl chloride, a hypothetical carbonylation reaction with an alcohol (R-OH) would be expected to yield a β-ketoester, as illustrated in the following general scheme:
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| (3-Isoxazolyloxy)acetyl chloride | Alcohol (R-OH) | Palladium catalyst (e.g., Pd(OAc)2/Xantphos) | 3-(3-Isoxazolyloxy)-3-oxopropanoate |
The mechanism of such a reaction would likely involve the oxidative addition of the acyl chloride to the palladium(0) catalyst, followed by CO insertion to form a palladium-acyl complex. Subsequent nucleophilic attack by the alcohol and reductive elimination would then afford the β-ketoester product and regenerate the palladium(0) catalyst.
It is important to note that the reaction conditions, such as temperature, pressure of carbon monoxide, and the nature of the solvent and base, would need to be optimized to achieve a good yield and selectivity for the desired β-ketoester. The stability of the isoxazole (B147169) ring under the reaction conditions would also be a critical factor to consider.
Intramolecular Cyclization and Rearrangement Pathways
The presence of both a reactive acyl chloride group and an isoxazole ring in (3-isoxazolyloxy)acetyl chloride suggests the potential for intramolecular cyclization and rearrangement reactions, leading to the formation of novel heterocyclic systems. While specific studies on this compound are limited, the known reactivity of isoxazole derivatives provides insights into possible transformation pathways.
One potential pathway is an intramolecular Friedel-Crafts-type acylation, where the acyl chloride group reacts with an activated position on a fused aromatic ring, if present. However, for the parent (3-isoxazolyloxy)acetyl chloride, this is not a primary consideration.
More relevant are the rearrangement reactions characteristic of the isoxazole ring itself, which can be triggered by various stimuli, including heat or the presence of acids or bases. A notable example is the Boulton-Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine (B12869654) derivatives. beilstein-journals.org This rearrangement involves the recyclization of the isoxazole ring system. While this specific example involves a pyridine fused to the isoxazole, it highlights the potential for the isoxazole ring in (3-isoxazolyloxy)acetyl chloride to undergo skeletal reorganization under certain conditions.
Furthermore, intramolecular cyclizations involving the acetyl chloride moiety and a suitable nucleophilic site on a substituent of the isoxazole ring could be envisioned. For instance, if a nucleophilic group were present at the 5-position of the isoxazole ring, an intramolecular cyclization could lead to the formation of a fused bicyclic system. The feasibility of such a reaction would depend on the nature of the substituent and the reaction conditions employed.
| Reaction Type | Triggering Condition | Potential Product |
|---|---|---|
| Boulton-Katritzky Rearrangement (by analogy) | Base or Heat | Rearranged isomeric heterocycle |
| Intramolecular Cyclization | Presence of a nucleophilic substituent on the isoxazole ring | Fused bicyclic heterocycle |
The investigation of these potential intramolecular pathways could lead to the discovery of novel heterocyclic scaffolds with interesting chemical and biological properties.
Reaction Kinetics and Thermodynamic Studies
The hydrolysis of acyl chlorides is a well-studied reaction, and its kinetics provide a benchmark for the reactivity of the acetyl chloride moiety. The hydrolysis of acyl chlorides typically follows a pseudo-first-order kinetics in the presence of a large excess of water. researchgate.netcdnsciencepub.com The rate of hydrolysis is influenced by the electronic and steric effects of the substituent attached to the acyl group. For (3-isoxazolyloxy)acetyl chloride, the electron-withdrawing nature of the isoxazolyloxy group is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by water.
The thermodynamic stability of the isoxazole ring is another important factor. The enthalpy of formation for isoxazole has been determined, providing a measure of its thermodynamic stability. nist.gov The isoxazole ring is an aromatic heterocycle, which contributes to its relative stability. However, the N-O bond is a weak point and can be cleaved under certain conditions, leading to ring-opening reactions.
| Parameter | Related Compound/Reaction | General Trend/Value | Reference |
|---|---|---|---|
| Rate of Hydrolysis | Substituted Acyl Chlorides | Increases with electron-withdrawing substituents | researchgate.netcdnsciencepub.com |
| Enthalpy of Formation (liquid) | Isoxazole | +69.5 ± 1.2 kJ/mol | nist.gov |
Detailed kinetic and thermodynamic studies on (3-isoxazolyloxy)acetyl chloride and its reactions would be valuable for optimizing reaction conditions and understanding its reactivity profile more comprehensively.
Applications of 3 Isoxazolyloxy Acetyl Chloride in Complex Molecular Synthesis
Applications in Supramolecular Chemistry
The tailored design of molecules that can spontaneously assemble into well-defined, functional superstructures is a cornerstone of supramolecular chemistry. The "(3-Isoxazolyloxy)acetyl chloride" moiety, and its derivatives, offer a versatile platform for the construction of such systems. The inherent properties of the isoxazole (B147169) ring, including its dipole moment, polarizability, and capacity for specific intermolecular interactions, make it a valuable building block in the rational design of complex molecular assemblies. Research in this area has particularly flourished in the field of liquid crystals, which represent a significant class of supramolecular structures.
Detailed research has demonstrated that the incorporation of isoxazole and its isomers, isoxazolines, into molecular scaffolds significantly influences their liquid crystalline behavior. These five-membered heterocyclic rings, due to their distinct electronic and geometric characteristics, can direct the formation of various mesophases, such as nematic and smectic phases. The anisotropic interactions and dipole moments associated with the isoxazole core are key factors in promoting the long-range orientational order characteristic of liquid crystals beilstein-journals.org.
For instance, a study on novel thiourea and amide-based liquid crystals incorporating isoxazoline and isoxazole rings revealed that the nature of the heterocyclic core dictates the type of mesophase formed. It was observed that isoxazole derivatives preferentially induce the formation of a nematic mesophase, while the more flexible isoxazoline derivatives tend to promote smectic A phases beilstein-journals.org. This highlights the subtle yet critical role of the heterocycle's structure in controlling the supramolecular organization.
The following table summarizes the liquid crystalline properties of a series of amide derivatives containing isoxazole and isoxazoline rings, illustrating the influence of the heterocyclic core on the mesophase behavior.
| Compound | Heterocyclic Core | Mesophase Type | Mesophase Range (ΔT) in °C |
| 19 | Isoxazoline | SmA | 6 |
| 20 | Isoxazole | SmA | 69 |
| 21 | Isoxazoline | Not a Liquid Crystal | - |
| 22 | Isoxazole | Nematic & SmA | >42 |
Data sourced from a study on novel thiourea and amide liquid-crystalline compounds beilstein-journals.org.
This data clearly indicates that the presence of the isoxazole ring in compound 20 leads to a significantly broader smectic A mesophase range compared to its isoxazoline analogue 19 . Furthermore, the isoxazole derivative 22 exhibits both nematic and smectic A phases, while its isoxazoline counterpart 21 shows no liquid crystalline behavior, underscoring the structure-directing influence of the isoxazole moiety beilstein-journals.org.
Further investigations into liquid crystalline compounds containing five-membered heterocycles have corroborated these findings. The synthesis and characterization of series of molecules containing tetrazole and isoxazole rings have demonstrated the formation of nematic and smectic C phases researchgate.net. The polarization of the isoxazole ring is a contributing factor to the stability of these mesophases researchgate.net.
The transition temperatures and mesomorphic behavior of a series of 5-(4'-alkoxyphenyl)-3-carboxy-5'-(4'-octyloxyphenyl)isoxazoles are presented in the table below, showcasing the impact of alkyl chain length on the liquid crystalline properties.
| Compound | n (Alkyl Chain Length) | Mesophase Stability Range (ΔT) in °C |
| 6a | 6 | 38.7 |
| 6b | 8 | 38.7 |
| 6c | 10 | 50.6 |
Data for Series I compounds from a study on liquid crystals derived from five-membered heterocycles researchgate.net.
The data reveals that increasing the length of the terminal alkyl chain from n=8 to n=10 in this series of isoxazole-containing liquid crystals leads to an increase in the stability range of the mesophase researchgate.net. This illustrates how systematic structural modifications, in conjunction with the inherent properties of the isoxazole core, can be used to fine-tune the supramolecular organization and properties of the resulting materials.
Design and Synthesis of Derivatives and Analogues of 3 Isoxazolyloxy Acetyl Chloride
Structure-Reactivity Relationship Studies of Analogues
Structure-reactivity relationship (SAR) studies are crucial for understanding how modifications to the molecular structure of (3-isoxazolyloxy)acetyl chloride analogues influence their chemical reactivity and, by extension, their biological activity. These studies often involve systematically altering different parts of the molecule and observing the resulting changes in properties.
The electronic nature of substituents on the heterocyclic ring is a key determinant of reactivity. As discussed previously, electron-withdrawing groups generally enhance the electrophilicity of the acyl chloride, leading to faster reaction rates with nucleophiles. Conversely, electron-donating groups can decrease reactivity. otterbein.edunih.gov
The nature of the heterocyclic ring itself plays a significant role. For instance, the greater electronegativity of oxygen compared to sulfur might render the acyl group in an oxazole (B20620) analogue more electrophilic than in a corresponding thiazole (B1198619) analogue. The arrangement of heteroatoms also matters; the adjacent nitrogen and oxygen in the isoxazole (B147169) ring lead to a weaker N-O bond, making it susceptible to ring-opening reactions under certain conditions, a reactivity pathway not as readily available to pyrazole (B372694) or oxazole systems. researchgate.netnsf.gov
SAR studies have been instrumental in the development of isoxazole derivatives as anticancer agents, where specific substitutions on the isoxazole and attached phenyl rings have been shown to be critical for activity. berkeley.edunih.gov For example, in a series of isoxazole-triazole bis-heterocyclic compounds, the presence of bulky hydrophobic groups was correlated with increased antiparasitic activity. nih.gov
Chiral Derivatives and Enantioselective Synthesis Applications
The incorporation of chirality into analogues of (3-isoxazolyloxy)acetyl chloride opens up avenues for enantioselective synthesis, a critical aspect of modern drug development. This is often achieved through the use of chiral auxiliaries. wikipedia.orgresearchgate.net
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org
In the context of (3-isoxazolyloxy)acetic acid derivatives, a chiral alcohol could be esterified with (3-isoxazolyloxy)acetyl chloride. The resulting chiral ester can then undergo reactions, such as enolate alkylation or aldol (B89426) additions, where the chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched product.
Commonly used chiral auxiliaries that could potentially be coupled with the (3-isoxazolyloxy)acetyl moiety include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.org For example, pseudoephedrine can be reacted with an acyl chloride to form an amide that serves as a chiral substrate for alkylation reactions. wikipedia.org
The development of chiral derivatives of (3-isoxazolyloxy)acetyl chloride is a promising strategy for accessing enantiomerically pure compounds with potential therapeutic applications. The efficiency of the asymmetric induction would depend on the specific chiral auxiliary employed and the reaction conditions.
| Chiral Auxiliary Type | General Application | Potential for Use with (3-Isoxazolyloxy)acetyl Moiety |
|---|---|---|
| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations, and conjugate additions. wikipedia.org | Acylation of the oxazolidinone with (3-isoxazolyloxy)acetyl chloride to form an N-acyl derivative for subsequent stereoselective reactions. |
| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations, and Michael additions. wikipedia.org | Formation of an N-acylsultam for diastereoselective transformations. |
| Pseudoephedrine | Asymmetric alkylation of carboxylic acid derivatives. wikipedia.org | Formation of a chiral amide for diastereoselective enolate alkylation. |
Computational and Theoretical Investigations of 3 Isoxazolyloxy Acetyl Chloride and Its Reaction Pathways
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the electronic structure and energetic properties of a molecule. These calculations provide optimized molecular geometry, vibrational frequencies, and a detailed picture of the electron distribution, which dictates the molecule's stability and reactivity. For (3-Isoxazolyloxy)acetyl chloride, DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) would be employed to model its ground state structure and energetics accurately. researchgate.net
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net
In (3-Isoxazolyloxy)acetyl chloride, the HOMO is expected to have significant contributions from the electron-rich isoxazole (B147169) ring, particularly the oxygen and nitrogen atoms, and the ether-like oxygen. The LUMO is anticipated to be localized primarily on the highly electrophilic acetyl chloride group, specifically on the π* orbital of the carbonyl group (C=O). The presence of the electronegative (3-isoxazolyloxy) group would likely lower the energy of the HOMO compared to a simple alkyl acetyl chloride, while the energy gap would be influenced by the degree of electronic communication between the isoxazole ring and the acetyl chloride moiety.
Illustrative Data for a Related Compound (Acetyl Chloride)
Table 1: Calculated Frontier Molecular Orbital Energies for Acetyl Chloride| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -11.32 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap | 10.07 |
An electrostatic potential (ESP) map visualizes the charge distribution on the van der Waals surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For (3-Isoxazolyloxy)acetyl chloride, the ESP map would show a highly positive potential (blue region) around the carbonyl carbon of the acetyl chloride group, confirming its status as a strong electrophilic center susceptible to nucleophilic attack. Negative potential (red/yellow regions) would be concentrated around the carbonyl oxygen, the chlorine atom, and the heteroatoms (N and O) of the isoxazole ring, which are sites that can interact with electrophiles or engage in hydrogen bonding. Mulliken charge analysis would quantify this, assigning significant partial positive charge to the carbonyl carbon and partial negative charges to the oxygen and chlorine atoms.
Molecular Dynamics Simulations for Conformation and Reactivity
While quantum mechanics is ideal for static electronic properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. acs.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. For (3-Isoxazolyloxy)acetyl chloride, MD simulations would be invaluable for exploring its conformational landscape. The molecule possesses rotational freedom around the C-O-N bonds, and MD can reveal the preferred dihedral angles and the energy barriers between different conformers. This is crucial as the molecule's conformation can significantly impact its reactivity. Furthermore, simulations in an explicit solvent can model how solvent molecules arrange around the solute and influence its conformational preferences and dynamic behavior. nih.govnih.gov
Prediction of Reaction Mechanisms and Transition States
Acyl chlorides are highly reactive compounds that readily undergo nucleophilic addition-elimination reactions. cognitoedu.orgyoutube.com The reaction of (3-Isoxazolyloxy)acetyl chloride with a nucleophile (e.g., water, alcohol, amine) is expected to proceed via a tetrahedral intermediate. chemguide.co.uk Computational chemistry can model this entire reaction pathway. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. nih.gov Theoretical studies can compare the activation barriers for reactions with different nucleophiles, predicting selectivity. The isoxazole moiety's electronic influence—whether it stabilizes or destabilizes the transition state through inductive or resonance effects—can be precisely quantified. For instance, the electron-withdrawing nature of the isoxazole ring could potentially increase the electrophilicity of the carbonyl carbon, enhancing its reactivity compared to simple alkyl acyl chlorides. chemguide.co.uk
Solvent Effects Modeling in Theoretical Studies
Reactions are almost always carried out in a solvent, which can have a profound effect on reaction rates and mechanisms, especially for polar molecules and reactions involving charged species. Theoretical studies can incorporate solvent effects using either implicit or explicit models. primescholars.com Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient for estimating the solvent's effect on energetics. Explicit solvent models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding. For the hydrolysis of (3-Isoxazolyloxy)acetyl chloride, modeling with explicit water molecules would be crucial to accurately represent the role of water as both a nucleophile and a solvent that stabilizes the charged transition state. primescholars.comacs.org
Computational-Guided Design of Novel Reagents and Catalysts
The insights gained from theoretical investigations of (3-Isoxazolyloxy)acetyl chloride can be leveraged for the rational design of new chemical entities. The isoxazole scaffold is a well-known pharmacophore used in drug discovery, and computational methods are central to its modification. researchgate.netnih.govnih.govnih.gov By understanding the structure-activity relationship, computational chemists can suggest modifications to the (3-Isoxazolyloxy)acetyl chloride structure to tune its reactivity, stability, or selectivity. For example, adding electron-donating or electron-withdrawing groups to the isoxazole ring could modulate the electrophilicity of the acetyl chloride group. mdpi.com This approach could be used to design a reagent with optimal reactivity for a specific synthetic application. rsc.org Similarly, computational modeling can aid in the design of catalysts that lower the activation energy of a desired reaction by selectively stabilizing the transition state. nih.gov
Advanced Analytical Methodologies for Research on 3 Isoxazolyloxy Acetyl Chloride and Its Reaction Products
Spectroscopic Characterization Techniques for Reaction Monitoring and Product Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the real-time monitoring of reactions involving (3-isoxazolyloxy)acetyl chloride and for the structural confirmation of the resulting products. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure of (3-isoxazolyloxy)acetyl chloride derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms. For instance, in the ¹H NMR spectrum of ethyl (3-isoxazolyloxy)acetate, a close derivative, the chemical shifts can be assigned to the protons of the isoxazole (B147169) ring, the oxymethylene bridge, and the ethyl ester group uchicago.edu. The analysis of related isoxazole derivatives often shows characteristic signals for the isoxazole ring protons, typically appearing as singlets or doublets depending on the substitution pattern jchr.org.
Infrared (IR) Spectroscopy is particularly useful for monitoring the progress of reactions involving (3-isoxazolyloxy)acetyl chloride. The strong carbonyl (C=O) stretching vibration of the acetyl chloride functional group is a key diagnostic peak, typically appearing in the region of 1780-1815 cm⁻¹ chemicalbook.com. The conversion of the acetyl chloride to an ester, amide, or carboxylic acid can be tracked by the disappearance of this peak and the appearance of a new carbonyl absorption at a lower frequency (e.g., 1735-1750 cm⁻¹ for esters) docbrown.info. The characteristic C=N and C-O stretching vibrations of the isoxazole ring also provide valuable structural information nist.gov.
Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the synthesized compounds, aiding in their identification. High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of the products with high accuracy uchicago.edu. The fragmentation patterns observed in the mass spectra of isoxazole derivatives can reveal the structural arrangement of the molecule.
Table 1: Representative Spectroscopic Data for Isoxazole and Acetic Acid Derivatives
| Compound | Technique | Key Signals/Peaks |
| Ethyl (3-isoxazolyloxy)acetate | ¹H NMR (CDCl₃) | Signals corresponding to isoxazole ring protons, oxymethylene protons, and ethyl ester protons. |
| ¹³C NMR (CDCl₃) | Resonances for isoxazole ring carbons, carbonyl carbon, and ethyl group carbons. | |
| HRMS | Provides the exact mass, confirming the molecular formula. | |
| Acetic Acid | ¹H NMR (CDCl₃) | A singlet for the methyl protons (CH₃) around 2.1 ppm and a broad singlet for the acidic proton (OH) around 11.4 ppm. docbrown.info |
| ¹³C NMR | Resonances for the methyl carbon and the carbonyl carbon. chemicalbook.com | |
| IR (liquid film) | A broad O-H stretch (~3200 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). docbrown.info | |
| Mass Spectrum | Parent molecular ion at m/z 60 and a base peak at m/z 43. docbrown.info | |
| (2-Benzothiazolyloxy)acetic acid | IR | Characteristic absorptions for the carboxylic acid O-H and C=O groups, as well as vibrations from the benzothiazole (B30560) ring. nist.gov |
This table presents generalized data based on typical values for the functional groups and structural motifs discussed.
Chromatographic Techniques for Purity Assessment and Reaction Profiling (e.g., GC-MS, HPLC)
Chromatographic methods are essential for separating components of a reaction mixture, assessing the purity of the final products, and quantifying the components. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable derivatives of (3-isoxazolyloxy)acetyl chloride, such as its corresponding esters docbrown.infoajrconline.org. The gas chromatogram provides information on the number of components in a mixture and their relative abundance, while the mass spectrometer provides a mass spectrum for each separated component, allowing for their identification. For less volatile compounds, derivatization to more volatile esters may be necessary prior to GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. Reversed-phase HPLC is a common mode used for the analysis of isoxazole and acetic acid derivatives ajrconline.orgresearchgate.netnih.gov. By selecting an appropriate column and mobile phase, it is possible to achieve excellent separation of the desired product from starting materials, by-products, and impurities. The use of a UV detector allows for the quantification of the separated components.
Table 2: Chromatographic Conditions for the Analysis of Related Compounds
| Compound/Analyte | Technique | Column | Mobile Phase | Detection |
| Acetic Acid in Lacosamide | RP-HPLC | Kromasil-C18 (250 x 4.6mm, 5µm) | Orthophosphoric acid buffer and acetonitrile (B52724) | UV at 210 nm |
| Acetic Acid in Gefitinib | RP-HPLC | Inertsil ODS-2 (250 x 4.6 mm, 5 µm) | Potassium dihydrogen phosphate (B84403) buffer (pH 3.5) and acetonitrile | UV detector |
| Indole-3-acetic acid and related compounds | RP-HPLC | Symmetry C8 | Gradient elution | Fluorimetric (λex = 280/λem = 350 nm) nih.gov |
| 3-MCPD and Glycidyl Esters | GC-MS | - | - | Mass Spectrometry docbrown.infoajrconline.org |
This table provides examples of chromatographic conditions used for the analysis of acetic acid and related indole (B1671886) derivatives, which can be adapted for (3-isoxazolyloxy)acetic acid and its derivatives.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. While (3-isoxazolyloxy)acetyl chloride itself is a reactive liquid, its stable, crystalline derivatives can be subjected to X-ray diffraction analysis to provide precise information on bond lengths, bond angles, and stereochemistry.
In Situ Spectroscopic Methods for Mechanistic Interrogation
Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling product formation. In situ spectroscopic methods allow for the real-time monitoring of a chemical reaction as it proceeds, providing valuable mechanistic insights.
In situ NMR spectroscopy is a particularly powerful technique for studying the conversion of isoxazole derivatives. By acquiring NMR spectra at various time points during the reaction, it is possible to identify and characterize transient intermediates and to determine the kinetics of the reaction hmdb.ca. For example, the ring-opening of an isoxazole to a ketonitrile intermediate, followed by cyclization to a pyrazole (B372694), has been successfully monitored using in situ NMR, allowing for a detailed understanding of the reaction pathway and the influence of reaction conditions on the outcome hmdb.ca. This approach can be applied to study the reactions of (3-isoxazolyloxy)acetyl chloride with various nucleophiles to elucidate the reaction mechanism and identify any short-lived intermediates.
Hyphenated Analytical Techniques for Complex Mixture Analysis
Reactions involving (3-isoxazolyloxy)acetyl chloride can often lead to complex mixtures of products and by-products. Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are essential for the comprehensive analysis of such mixtures researchgate.netmdpi.comekb.eg.
LC-MS (Liquid Chromatography-Mass Spectrometry) is a widely used hyphenated technique that combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry ekb.eg. This technique is ideal for the analysis of complex reaction mixtures containing non-volatile or thermally labile compounds. The HPLC separates the individual components, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio.
GC-MS (Gas Chromatography-Mass Spectrometry) , as mentioned earlier, is another powerful hyphenated technique, well-suited for the analysis of volatile components in a reaction mixture mdpi.com.
The data obtained from these hyphenated techniques provide a detailed profile of the reaction mixture, enabling the identification of the main product, as well as minor components and impurities. This comprehensive analysis is critical for reaction optimization, process control, and ensuring the purity of the final product.
Future Research Directions and Emerging Trends for 3 Isoxazolyloxy Acetyl Chloride
Integration into Automated Synthesis Platforms
The integration of (3-isoxazolyloxy)acetyl chloride into automated synthesis platforms represents a significant leap forward in its potential utility. Automated synthesis, which combines robotics, software, and chemical reactors, enables high-throughput screening of reaction conditions, rapid library synthesis, and improved reproducibility. For a reactive intermediate like an acyl chloride, automation can offer precise control over reaction parameters such as temperature, stoichiometry, and reaction time, which is crucial for managing its reactivity and improving yields.
Recent advancements have seen the successful automation of syntheses for a variety of heterocyclic compounds on solid supports, allowing for the creation of extensive compound libraries for drug discovery and material science. researchgate.net The application of such platforms to the synthesis and subsequent reactions of (3-isoxazolyloxy)acetyl chloride could accelerate the discovery of new derivatives with desirable biological or material properties.
Table 1: Illustrative Parameters for Automated Synthesis of (3-Isoxazolyloxy)acetyl Chloride Derivatives
| Parameter | Automated Platform Control | Potential Advantage |
| Reagent Loading | Precise robotic liquid handling | Minimizes waste and side reactions |
| Temperature | Automated heating/cooling modules | Enhanced selectivity and safety |
| Reaction Time | Software-controlled | Optimization for maximum yield |
| Work-up | Automated purification systems | High-throughput purification |
By leveraging automated platforms, researchers could systematically explore the reaction space of (3-isoxazolyloxy)acetyl chloride with a diverse range of nucleophiles, leading to the rapid generation of novel isoxazole-containing amides, esters, and ketones.
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, and the synthesis of acyl chlorides is no exception. Traditional methods for preparing acyl chlorides often involve the use of hazardous reagents like thionyl chloride or oxalyl chloride, which generate toxic byproducts. pjoes.comchemguide.co.uk Future research on (3-isoxazolyloxy)acetyl chloride will likely focus on developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less toxic reagents.
One promising approach is the use of catalytic methods for the conversion of the parent carboxylic acid, (3-isoxazolyloxy)acetic acid, to the corresponding acyl chloride. While specific green routes for this compound are yet to be reported, general advancements in the green synthesis of acyl chlorides, such as metal-free catalysis and the use of safer chlorinating agents, could be adapted. tandfonline.com Furthermore, the use of environmentally benign solvents and the development of one-pot procedures that reduce the number of synthetic steps are key areas of exploration. pjoes.comnih.gov
Exploration of Unconventional Reaction Media
The choice of reaction medium can significantly impact the outcome of a chemical reaction. Unconventional reaction media, such as supercritical fluids and ionic liquids, offer unique properties that can enhance reaction rates, improve selectivity, and simplify product isolation.
Supercritical Fluids: Supercritical fluids, like carbon dioxide, possess properties of both liquids and gases, allowing for enhanced mass transfer and facile separation of products by simple depressurization. While not yet documented for (3-isoxazolyloxy)acetyl chloride, the use of supercritical fluids in other chemical transformations suggests potential for cleaner and more efficient reactions.
Ionic Liquids: Ionic liquids are salts that are liquid at or near room temperature. Their low volatility, high thermal stability, and tunable properties make them attractive alternatives to traditional organic solvents. Research on the use of ionic liquids as media for various organic reactions, including those involving heterocyclic compounds, is an active area. nih.gov The application of ionic liquids to the synthesis or reactions of (3-isoxazolyloxy)acetyl chloride could lead to improved reaction control and easier product recovery.
Applications in Flow Chemistry and Microreactor Technology
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, particularly for the handling of reactive and unstable intermediates like acyl chlorides. Microreactors, with their high surface-area-to-volume ratios, provide excellent heat and mass transfer, enabling precise control over reaction conditions and enhancing safety. researchgate.netacs.org
The synthesis of various acyl chlorides and their subsequent reactions have been successfully demonstrated in flow systems. acs.org This technology allows for the on-demand generation and immediate use of the reactive acyl chloride, minimizing decomposition and side reactions. For (3-isoxazolyloxy)acetyl chloride, a flow-based synthesis from its corresponding carboxylic acid could be seamlessly integrated with subsequent reactions with nucleophiles, creating a telescoped process for the efficient production of a wide range of derivatives. acs.org
Table 2: Potential Advantages of Flow Chemistry for (3-Isoxazolyloxy)acetyl Chloride Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Safety | Handling of bulk, unstable reagent | On-demand generation, smaller volumes |
| Heat Transfer | Often poor and uneven | Excellent and rapid |
| Mixing | Can be inefficient | Rapid and efficient |
| Scalability | Can be challenging | More straightforward |
| Process Control | Limited | Precise control of parameters |
The application of flow chemistry and microreactor technology to (3-isoxazolyloxy)acetyl chloride holds the promise of safer, more efficient, and scalable synthetic processes.
Computational-Guided Design of Novel Reactions and Reagents
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and the design of new reagents and catalysts. For a molecule like (3-isoxazolyloxy)acetyl chloride, computational methods can provide valuable insights into its reactivity and guide the experimental exploration of its chemical space.
Molecular docking studies, for instance, can predict the binding affinity of (3-isoxazolyloxy)acetyl chloride derivatives with biological targets, aiding in the design of new drug candidates. acs.orgresearchgate.net Quantum mechanical calculations can elucidate reaction pathways and predict the feasibility of novel transformations, saving valuable experimental time and resources. While specific computational studies on (3-isoxazolyloxy)acetyl chloride are not yet available, the successful application of these methods to other isoxazole (B147169) derivatives suggests a promising future direction. acs.orgresearchgate.net Researchers can use computational tools to:
Predict the reactivity of the acyl chloride with a wide range of nucleophiles.
Design novel catalysts for its sustainable synthesis.
Model its interaction with biological macromolecules to identify potential therapeutic applications.
By combining computational predictions with experimental validation, the discovery and development of new applications for (3-isoxazolyloxy)acetyl chloride can be significantly accelerated.
Q & A
Q. What are the established synthetic routes for (3-isoxazolyloxy)acetyl chloride, and what methodological considerations are critical for reproducibility?
The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the isoxazole core via condensation of hydroxylamine derivatives with diketones or aldehydes (e.g., o-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to generate oxime intermediates) .
- Step 2 : Chlorination of the intermediate using agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, chlorination of 3-(o-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid yields the corresponding acyl chloride .
- Critical Considerations :
Q. What safety protocols are essential when handling (3-isoxazolyloxy)acetyl chloride in laboratory settings?
- Personal Protective Equipment (PPE) : Use butyl rubber gloves (≥0.3 mm thickness) and splash-resistant goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic fumes (e.g., HCl gas released during hydrolysis) .
- Emergency Measures :
- Immediate washing with water for skin/eye exposure .
- Neutralize spills with sodium bicarbonate, followed by ethanol rinsing to hydrolyze residual chloride .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for (3-isoxazolyloxy)acetyl chloride derivatives?
Discrepancies often arise from:
- Reagent Purity : Impurities in PCl₅ or SOCl₂ can reduce chlorination efficiency. Validate reagent quality via titration or NMR .
- Reaction Conditions : Temperature fluctuations during exothermic chlorination steps may lead to side reactions (e.g., ring-opening of isoxazole). Optimize using controlled heating/cooling systems .
- Analytical Methods : Compare yields using HPLC (for purity) and mass spectrometry (to confirm molecular weight) .
Q. What advanced spectroscopic techniques are recommended for characterizing (3-isoxazolyloxy)acetyl chloride and its intermediates?
Q. How does the reactivity of (3-isoxazolyloxy)acetyl chloride compare to other acyl chlorides in nucleophilic acyl substitution?
- Enhanced Reactivity : The electron-withdrawing isoxazole ring increases electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols (e.g., forming amides or esters) .
- Steric Effects : Bulky substituents on the isoxazole ring may hinder nucleophilic attack. Mitigate by using polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Competing Reactions : Monitor for hydrolysis byproducts (e.g., carboxylic acids) via TLC or in situ IR .
Q. What strategies optimize the stability of (3-isoxazolyloxy)acetyl chloride during storage and experimental workflows?
- Storage : Store under inert gas (argon/nitrogen) at −20°C in amber glass to prevent moisture ingress and photodegradation .
- In Situ Generation : Prepare the compound immediately before use via chlorination of pre-synthesized carboxylic acid intermediates .
- Stabilizers : Add molecular sieves (3Å) to reaction mixtures to scavenge trace water .
Q. How can researchers design experiments to probe the biological activity of (3-isoxazolyloxy)acetyl chloride derivatives?
- Targeted Synthesis : Functionalize the isoxazole ring with pharmacophores (e.g., sulfonamides, heterocycles) to enhance bioactivity .
- In Vitro Assays :
- Evaluate enzyme inhibition (e.g., acetylcholinesterase) using fluorometric assays .
- Assess cytotoxicity via MTT assays on cell lines .
- Structure-Activity Relationship (SAR) : Correlate substituent electronic effects (Hammett σ values) with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
